Sorbitan Diisostearate

Description

Contextualization within Sorbitan (B8754009) Ester Chemistry

Sorbitan diisooctadecanoate is a member of the sorbitan esters, a versatile class of nonionic surfactants. shreechem.in These compounds are synthesized through the esterification of sorbitan, which is a dehydrated derivative of sorbitol (a sugar alcohol), with various fatty acids. shreechem.inhuanachemical.comlamberti.com The structure of sorbitan esters, featuring a water-attracting (hydrophilic) sorbitan head and water-repelling (hydrophobic) fatty acid tails, makes them effective emulsifiers and stabilizers. shreechem.in The specific properties of each sorbitan ester, such as its physical state and solubility, are determined by the type of fatty acid used and the degree of esterification. shreechem.inepa.gov

Sorbitan diisooctadecanoate is specifically a di-ester, meaning two molecules of isooctadecanoic acid (also known as isostearic acid) are attached to the sorbitan backbone. ontosight.ai This structure, particularly the branched nature of the isostearic acid chains, confers distinct lipophilic (oil-loving) properties, making it highly effective as a water-in-oil (W/O) emulsifier. huanachemical.comontosight.ai Unlike their linear-chain counterparts, the branched fatty acid substituents can influence intermolecular packing, which affects the emulsifying performance. ontosight.ai The general insolubility of sorbitan esters in water increases with the chain length of the fatty acid and the number of ester groups. epa.gov

Evolution of Research Perspectives on Sorbitan Diisooctadecanoate Derivatives

Research into sorbitan esters has evolved from characterizing their fundamental properties to exploring their utility in increasingly complex formulations across various industries, including cosmetics, pharmaceuticals, and industrial applications. shreechem.inshreechem.in Initially, the focus was on their function as emulsifiers and stabilizers in creams, lotions, and ointments. ontosight.aiscribd.com

More recent research has delved into the specific advantages conferred by the branched-chain structure of isooctadecanoic acid in sorbitan diisooctadecanoate. This structural feature provides enhanced stability in certain formulations compared to esters with linear fatty acids. ontosight.ai Academic and industrial inquiry has also extended to derivatives, such as polyoxyethylene sorbitan diisooctadecanoate, where the molecule is further modified by ethoxylation to alter its hydrophilic-lipophilic balance (HLB) and expand its range of applications. thegoodscentscompany.comrightanswerknowledge.comhabitablefuture.org The investigation of these derivatives is significant for creating a wider spectrum of emulsifiers tailored to specific oil and water phases. Furthermore, research has explored the role of sorbitan diisooctadecanoate as a pharmaceutical excipient, particularly in the development of topical drug delivery systems and nanocarriers to improve the formulation of hydrophobic active ingredients. ontosight.ai

Scope and Significance of Current Academic Inquiry into Sorbitan Diisooctadecanoate

Current academic and industrial research on sorbitan diisooctadecanoate is primarily concentrated on its application-specific performance, particularly in the cosmetics and pharmaceutical sectors. ontosight.ainih.gov The scope of inquiry includes its function as a primary emulsifying agent for creating stable water-in-oil emulsions, its role as a dispersing agent for pigments and active ingredients, and its contribution as an emollient that improves the texture and feel of topical products. shreechem.inontosight.ai

The significance of this research lies in its contribution to the formulation of sophisticated and stable consumer and medical products. In cosmetics, the compound is crucial for producing creams and lotions with desirable consistency and stability. ontosight.ai In the pharmaceutical field, it serves as a key excipient in topical formulations. scribd.comgoogle.com Investigations continue to explore its potential in advanced drug delivery systems, such as solid lipid nanoparticles, where it can help encapsulate and deliver active pharmaceutical ingredients. The ongoing study of its physical and chemical properties helps in optimizing formulations and ensuring consistent performance in its various applications. researchgate.net

Chemical and Physical Properties of Sorbitan Diisooctadecanoate

The following table summarizes key chemical and physical properties of Sorbitan, diisooctadecanoate.

| Property | Value | Source(s) |

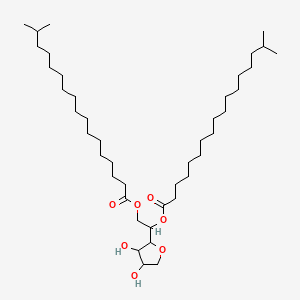

| IUPAC Name | [(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-(16-methylheptadecanoyloxy)ethyl] 16-methylheptadecanoate | nih.gov |

| Synonyms | Sorbitan diisostearate, Anhydrohexitol diisostearate | ontosight.ainih.govcas.org |

| CAS Number | 68238-87-9 | nih.govcas.orgchemwhat.comsinfoobiotech.com |

| EC Number | 269-410-7 | europa.eu |

| Molecular Formula | C₄₂H₈₀O₇ | nih.govcas.org |

| Molecular Weight | 697.1 g/mol | nih.gov |

Structure

2D Structure

Properties

CAS No. |

68238-87-9 |

|---|---|

Molecular Formula |

C42H80O7 |

Molecular Weight |

697.1 g/mol |

IUPAC Name |

[(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-(16-methylheptadecanoyloxy)ethyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C42H80O7/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-39(44)47-34-38(42-41(46)37(43)33-48-42)49-40(45)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-38,41-43,46H,5-34H2,1-4H3/t37-,38+,41+,42+/m0/s1 |

InChI Key |

ONJPCDHZCFGTSI-NJYHNNHUSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C |

Other CAS No. |

68238-87-9 |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Kinetics of Sorbitan Diisooctadecanoate

Dehydration of Sorbitol to Sorbitan (B8754009) Precursors

The initial and critical step in the predominant synthesis route for sorbitan esters is the intramolecular dehydration of sorbitol. iiis.org This process transforms the linear sugar alcohol into a mixture of cyclic anhydro-sorbitol isomers, collectively referred to as sorbitan. wikipedia.org The reaction involves the removal of one or more water molecules from the sorbitol molecule. google.com Careful control of reaction conditions is essential as the rate of sorbitan formation is typically faster than the subsequent dehydration to isosorbide (B1672297), allowing for selective production. wikipedia.org

The industrial dehydration of sorbitol is most commonly achieved through acid catalysis. oup.com Strong Brønsted acids, such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), are widely used to facilitate this reaction. d-nb.inforesearchgate.net The process is typically carried out by heating sorbitol in the presence of the acid catalyst. iiis.org

Experimental findings indicate that temperature and pressure are critical parameters for optimizing this process. For instance, using phosphoric acid as a catalyst, dehydration at 180°C under atmospheric pressure required a residence time of approximately 195 minutes. iiis.org By applying a vacuum (reduced pressure), the optimal residence time at the same temperature could be shortened to 150 minutes. iiis.org Further increasing the temperature to 220°C under vacuum can dramatically accelerate the dehydration to as little as 12 minutes, though this risks product discoloration if performed at atmospheric pressure. These results highlight that acid catalysis under elevated temperature and reduced pressure provides the most efficient method for producing sorbitan.

Table 1: Experimental Conditions for Sorbitan Preparation via Acid-Catalyzed Dehydration

| Experiment No. | Temperature (°C) | Pressure | Catalyst | Outcome | Reference |

| 1 | 180 | Atmospheric | Phosphoric Acid | Optimal residence time ~195 min | iiis.org |

| 2 | 180 | Reduced (Vacuum) | Phosphoric Acid | Optimal residence time ~150 min | iiis.org |

| 3 | 220 | Reduced (Vacuum) | Phosphoric Acid | Fastest dehydration (~12 min) |

The dehydration of sorbitol does not yield a single compound but rather a mixture of cyclic ether isomers, including 1,4-anhydrosorbitol and 1,5-anhydrosorbitol, with the five-membered 1,4-anhydrosorbitol (1,4-sorbitan) typically being the dominant product. wikipedia.org The preferential formation of 1,4-sorbitan is a key aspect of the synthesis, as it is a primary precursor for producing certain surfactants. oup.comoup.com

Mechanistic studies involving sulfuric acid catalysis suggest that both kinetic and thermodynamic factors control the high yield of 1,4-sorbitan. elsevierpure.com It is proposed that sorbitol preferentially forms an adduct with the sulfuric acid catalyst, which inhibits the subsequent, and often undesired, second dehydration of 1,4-sorbitan to isosorbide. oup.comelsevierpure.com The reaction mechanism for the formation of 1,4-sorbitan is believed to involve an Sₙ2 (bimolecular nucleophilic substitution) reaction, where the hydroxyl group on the secondary C4 carbon of sorbitol attacks the primary C1 carbon. oup.comelsevierpure.com This selective pathway allows for the accumulation of 1,4-sorbitan, which can reach yields as high as 58% before significant conversion to isosorbide occurs. oup.com

Direct Esterification of Sorbitol with Isooctadecanoic Acid

An alternative to the two-stage process is the direct, or "one-pot," esterification of sorbitol with a fatty acid. iiis.orggoogle.com In this method, the dehydration of sorbitol to sorbitan and the subsequent esterification occur concurrently in the same reaction vessel. google.com

Direct esterification requires a catalytic system that can promote both the acid-catalyzed intramolecular etherification (dehydration) and the esterification reaction. google.com This is often achieved using a combination of acidic and basic catalysts. google.com For example, a catalyst system comprising phosphorous acid and an alkali metal hydroxide (B78521) (like sodium or potassium hydroxide) has been described. google.com In this system, the acid component catalyzes the dehydration of sorbitol to sorbitan, while the basic component catalyzes the esterification of the sorbitan hydroxyl groups with the fatty acid. google.com The reaction proceeds via the nucleophilic attack of the hydroxyl groups on the sorbitol/sorbitan molecule onto the carboxyl group of the isooctadecanoic acid.

The direct esterification process results in a complex mixture of mono-, di-, tri-, and higher esters of various sorbitan isomers. google.com Optimizing the yield and purity of the desired sorbitan diisooctadecanoate requires careful control over reaction parameters such as temperature, time, and reactant molar ratios. google.comresearchgate.net

Research on the direct esterification of sorbitol has shown how the product distribution evolves over time. For example, in a reaction conducted at 180°C, the relative amounts of different ester species change significantly as the reaction progresses. google.com This highlights the kinetic control necessary to maximize the formation of the desired diester.

Table 2: Evolution of Sorbitol Ester Distribution During Direct Esterification at 180°C

| Reaction Time (hours) | Triesters (%) | Tetraesters (%) | Anhydride Tetraesters (%) | Pentaesters (%) | Hexaesters (%) | Average Degree of Substitution | Reference |

| 5 | 5.1 | 17.7 | 16.9 | 46.3 | 14.0 | 4.57 | google.com |

| 6 | 3.0 | 10.9 | 18.9 | 46.0 | 21.1 | 4.74 | google.com |

The molar ratio of the fatty acid to sorbitol is another critical factor. Increasing the proportion of the fatty acid generally favors the formation of higher esters (diesters and triesters) over monoesters. researchgate.net Continuous removal of water formed during the reaction is also crucial to drive the equilibrium towards ester formation.

Two-Stage Synthesis of Sorbitan Diisooctadecanoate

For better control over the final product composition and potentially higher purity, a two-stage synthesis is often preferred over direct esterification. google.com This method separates the dehydration and esterification reactions into distinct steps. researchgate.netdeepdyve.com

Stage 1: Dehydration of Sorbitol: In the first stage, sorbitol is dehydrated to form anhydro sorbitol (sorbitan). researchgate.netgoogle.com This is typically performed by heating sorbitol with an acid catalyst, such as phosphoric acid, at temperatures around 180°C under reduced pressure to facilitate water removal. iiis.orgresearchgate.net

Stage 2: Esterification of Sorbitan with Isooctadecanoic Acid: The resulting sorbitan mixture from the first stage is then reacted with isooctadecanoic acid in the presence of an alkaline catalyst. researchgate.netgoogle.com Common catalysts for this stage include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium carbonate. The esterification is conducted at high temperatures, typically between 210°C and 250°C, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A key advantage of this method is that it allows for esterification at temperatures that avoid the significant color formation that can occur in one-pot processes at higher temperatures. google.com The reaction is monitored until the desired degree of esterification is achieved, often indicated by the fatty acid conversion reaching a plateau.

Sorbitan Formation Stage: Conditions and Product Distribution

The initial step in the synthesis is the intramolecular dehydration of sorbitol, a hexahydric alcohol. This reaction is typically catalyzed by an acid and driven by heat, leading to the formation of sorbitan, an intermediate mixture of isomeric compounds. wikipedia.org The process involves the removal of one or more water molecules from the sorbitol molecule to form cyclic ethers.

Conditions: The dehydration reaction is generally carried out at elevated temperatures, often ranging from 150°C to 180°C, under reduced pressure or vacuum conditions (e.g., no less than 0.096 Mpa) to facilitate the removal of water and shift the equilibrium towards product formation. btsjournals.comresearchgate.net Acid catalysts such as phosphoric acid, p-toluenesulfonic acid, or sulfuric acid are commonly employed to accelerate the cyclization. researchgate.netbiointerfaceresearch.comresearchgate.net For instance, one established method involves dehydrating sorbitol at 180°C with phosphoric acid as the catalyst. researchgate.net The concentration of the catalyst and the reaction time are crucial parameters; a catalyst concentration of 1.1% and a reaction time of 90 minutes at 150°C have been shown to be optimal in certain processes for producing a sorbitan mixture with a desired hydroxyl value. btsjournals.com

Product Distribution: The dehydration of sorbitol does not yield a single compound but rather a complex mixture of cyclic ethers. The primary products are five-membered rings (1,4-anhydrosorbitol) and six-membered rings (1,5-anhydrosorbitol). wikipedia.org The 1,4-anhydrosorbitol isomer is typically the dominant product. wikipedia.org Further dehydration can lead to the formation of a dicyclic ether, isosorbide (1,4:3,6-dianhydrosorbitol). wikipedia.orglamberti.com

The distribution of these products is highly dependent on the reaction conditions. The rate of sorbitan formation is generally faster than that of isosorbide, allowing for the selective production of sorbitan if the temperature, pressure, and catalyst levels are carefully controlled. wikipedia.orgresearchgate.net The goal is often to maximize the monoanhydro sorbitol content while minimizing the formation of isosorbide and residual, unreacted sorbitol, as this affects the properties and performance of the final ester. btsjournals.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Temperature | 150°C - 180°C | btsjournals.com, researchgate.net |

| Pressure | Vacuum (e.g., <0.096 Mpa) | btsjournals.com |

| Catalyst | Phosphoric Acid, p-Toluenesulfonic Acid | researchgate.net, biointerfaceresearch.com |

| Reaction Time | 90 - 195 minutes | btsjournals.com, iiis.org |

Esterification Stage: Kinetic and Thermodynamic Considerations

Following the formation of the sorbitan mixture, the second stage involves its esterification with two equivalents of isooctadecanoic acid (isostearic acid) to produce sorbitan diisooctadecanoate. This reaction can be catalyzed by either acids or, more commonly for color control, alkaline catalysts. google.com

Kinetic Considerations: The esterification of sorbitan is a reversible reaction. The kinetics of similar fatty acid esterifications with sorbitol derivatives have been modeled as a reversible second-order reaction. researchgate.net The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of reactants. To drive the reaction to completion, the water formed as a by-product must be continuously removed, typically by operating under vacuum or using azeotropic distillation. scribd.com

The reaction temperature is a critical kinetic parameter. While higher temperatures increase the reaction rate, they can also promote side reactions and color formation. google.com A typical temperature range for the base-catalyzed esterification is 200°C to 235°C, with specific processes aiming for temperatures not exceeding 215°C to produce a low-color product. researchgate.netgoogle.comscribd.com The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value drops below a specified level, for example, less than 7 mgKOH/g. btsjournals.com The reaction has been shown to follow first-order kinetics with respect to the acid, with an activation energy calculated at 118.3 kJ/mol for the related sorbitol dehydration step. researchgate.net

Thermodynamic Considerations: The thermodynamic properties of sorbitan esters are crucial to their function as surfactants. While specific thermodynamic data for sorbitan diisooctadecanoate is not widely published, analysis of related sorbitan esters provides insight. The spontaneity and stability of the micellization process in solution are described by thermodynamic parameters such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. scispace.com

For nonionic surfactants, the Gibbs free energy of micellization is generally negative, indicating a spontaneous process. biointerfaceresearch.com The enthalpy of micellization can be endothermic or exothermic, reflecting the energy changes associated with the breaking of water structure around the hydrophobic tails and the formation of micelles. scispace.com The entropy change is typically positive, driven by the release of structured water molecules from the hydrocarbon chains, which is a major driving force for micellization. scispace.com These thermodynamic factors, governed by the molecular structure of the sorbitan diisooctadecanoate, ultimately determine its emulsifying efficiency and stability in various formulations.

Control of By-product Formation and Color in Sorbitan Diisooctadecanoate Synthesis

A significant challenge in the commercial production of sorbitan esters is controlling the formation of by-products and achieving a final product with a light, commercially acceptable color. google.com Dark coloration and the presence of impurities can negatively impact the quality and application of the surfactant.

The primary cause of color formation is thermal degradation and side reactions occurring at the high temperatures required for dehydration and esterification. researchgate.netgoogle.com Direct esterification of sorbitol with fatty acids at high temperatures (e.g., 260°C) in the presence of a base catalyst often results in a highly colored product. google.com

To mitigate this, a two-step process is often preferred, where sorbitol is first dehydrated to sorbitan under milder conditions, followed by a separate, controlled esterification step. researchgate.netgoogle.com Carrying out the esterification stage in the presence of an alkaline catalyst (e.g., sodium hydroxide) at temperatures not exceeding 215°C has been shown to be crucial for minimizing color formation. google.comjustia.com Operating under an inert nitrogen atmosphere also helps prevent oxidative degradation and color development.

Several methods are employed to further control color:

Adsorbents: The addition of materials like activated carbon (carbon black) during the reaction can adsorb color bodies as they form, reducing the final color of the product. scribd.com

Bleaching: After the reaction is complete, the product can be treated with a bleaching agent, such as hydrogen peroxide, sodium hypophosphite, or hypophosphorous acid, to reduce the Gardner color values to an acceptable level (e.g., 6 or 7). google.comscribd.comjustia.com

| Control Strategy | Method | Purpose | Reference |

|---|---|---|---|

| Process Staging | Separate dehydration and esterification steps | Allows for optimized, milder conditions for each stage, reducing thermal degradation. | google.com |

| Temperature Control | Esterification temperature ≤ 215°C | Minimizes color formation from high-temperature side reactions. | google.com, justia.com |

| Catalyst Selection | Use of alkaline catalysts (e.g., NaOH) for esterification | Favors hexitan ester formation over hexide esters and reduces color compared to some acid catalysts at high temperatures. | google.com |

| In-Process Treatment | Addition of carbon black | Adsorbs color bodies during the reaction. | scribd.com |

| Post-Process Treatment | Bleaching with H₂O₂ or sodium hypophosphite | Reduces the color of the final product. | scribd.com, google.com |

Green Chemistry Approaches in Sorbitan Diisooctadecanoate Production

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to surfactant synthesis. ijsra.net The production of sorbitan diisooctadecanoate can be made more sustainable through several approaches.

Use of Renewable Feedstocks: The synthesis is inherently aligned with green chemistry principles as it utilizes sorbitol, which is derived from the reduction of glucose, a renewable carbohydrate source. biointerfaceresearch.com The fatty acid component, isooctadecanoic acid, can also be sourced from renewable vegetable oils. lamberti.com

Enzymatic Catalysis (Biocatalysis): A key green alternative to traditional chemical catalysis is the use of enzymes, particularly lipases, to catalyze the esterification reaction. nih.govresearchgate.net Lipases such as Novozym 435 have been successfully used for the synthesis of sorbitan esters. researchgate.netkoreascience.kr The advantages of enzymatic synthesis include:

Milder Reaction Conditions: Enzymatic reactions proceed at much lower temperatures (e.g., 40°C - 70°C) compared to chemical methods, which significantly reduces energy consumption and minimizes the formation of thermal degradation by-products and color. google.comgoogle.com

High Selectivity: Lipases can exhibit high regioselectivity, preferentially catalyzing esterification at specific hydroxyl groups on the sorbitan molecule. This can lead to a higher yield of the desired mono- or diester and a simpler product mixture with fewer by-products. researchgate.net For example, enzymatic synthesis can yield a product with a significantly higher monoester content (around 80%) compared to chemical synthesis (around 50%). researchgate.net

Reduced Waste: Biocatalysts are environmentally benign and can often be immobilized and reused, reducing catalyst waste. researchgate.netmdpi.com

Solvent-Free Systems: To further enhance the green profile of the synthesis, reactions can be performed in solvent-free systems. researchgate.net The lipase-catalyzed esterification of sorbitan with a fatty acid has been shown to have the highest catalytic activity in a solvent-free system, where the molten reactants themselves act as the reaction medium. researchgate.net Combining a solvent-free approach with a reduced-pressure system to remove the water by-product can lead to very high conversion rates (up to 95%). researchgate.net These methods align with the green chemistry principle of avoiding auxiliary substances like solvents wherever possible. ijsra.net

Interfacial Activity and Emulsification Mechanisms of Sorbitan Diisooctadecanoate

Molecular Architecture and Amphiphilic Character

The functionality of Sorbitan (B8754009) diisooctadecanoate as a surface-active agent stems from its amphiphilic nature. The molecule incorporates a hydrophilic "head" and lipophilic "tails." The hydrophilic portion is the sorbitan ring, a cyclic ether derived from the dehydration of sorbitol, which contains residual hydroxyl groups that are attracted to water. The lipophilic portion consists of two isooctadecanoate (commonly known as isostearate) fatty acid chains, which are nonpolar and exhibit a strong affinity for oil phases. This dual chemical nature drives the molecule to accumulate at oil-water interfaces, orienting itself to minimize the thermodynamically unfavorable contact between the lipophilic tails and the aqueous phase.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative affinity of a surfactant for water and oil, which in turn predicts its functional behavior. utl.pt The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) character and higher values signify a more hydrophilic (water-soluble) nature. alfa-chemistry.com Surfactants with HLB values in the range of 3 to 6 are predominantly lipophilic and are effective at promoting the formation of water-in-oil (W/O) emulsions. utl.pt

While a precise HLB value for Sorbitan diisooctadecanoate is not consistently published, values for the related compound Sorbitan Isostearate (the monoester) are typically cited as 4.7. scribd.comscribd.com As Sorbitan diisooctadecanoate possesses two lipophilic isostearate chains compared to the single chain of the monoester, it is significantly more lipophilic. This structural difference results in an even lower HLB value, placing it firmly within the category of low-HLB emulsifiers designed for W/O systems. nih.gov This low HLB value confirms its preferential solubility in the oil phase, which, according to the Bancroft rule, dictates that the oil will form the continuous phase of the emulsion.

Table 1: Illustrative HLB Values of Common Sorbitan Esters

This table provides typical HLB values for common sorbitan esters to contextualize the lipophilic nature of Sorbitan diisooctadecanoate.

| Emulsifier | INCI Name | Typical HLB Value | Predominant Emulsion Type |

| Sorbitan Trioleate | Sorbitan Trioleate | 1.8 | W/O |

| Sorbitan Tristearate | Sorbitan Tristearate | 2.1 | W/O |

| Sorbitan Sesquioleate | Sorbitan Sesquioleate | 3.7 | W/O |

| Sorbitan Oleate | Sorbitan Oleate | 4.3 | W/O |

| Sorbitan Isostearate | Sorbitan Isostearate | 4.7 | W/O |

| Sorbitan Stearate (B1226849) | Sorbitan Stearate | 4.7 | W/O |

| Sorbitan Laurate | Sorbitan Laurate | 8.6 | O/W or W/O |

Data sourced from various chemical reference guides. alfa-chemistry.comscribd.comtripod.com

A distinguishing feature of Sorbitan diisooctadecanoate is its two branched isostearate fatty acid chains. Unlike linear fatty acids such as stearic acid, the branched structure of isostearic acid introduces steric hindrance that significantly impacts how the surfactant molecules pack at the oil-water interface. This branching disrupts the close, ordered packing that can occur with linear chains, preventing the formation of highly crystalline or rigid interfacial films.

This looser packing has several important consequences for emulsion stability. The bulky, branched chains create a more substantial steric barrier around the dispersed water droplets. This barrier physically hinders the close approach of other droplets, thereby preventing coalescence. Research suggests that sorbitan isostearates, as branched-chain materials, are particularly effective at producing W/O emulsions with a very uniform particle size. atformulation.com The irregular shape of the lipophilic tails prevents the tight crystallization that can occur with linear-chain surfactants, leading to more stable and fluid interfacial layers.

Reduction of Interfacial Tension at Liquid-Liquid Interfaces by Sorbitan Diisooctadecanoate

The primary mechanism by which any surfactant facilitates emulsification is the reduction of interfacial tension (IFT) between the two immiscible phases. cosmeticsinfo.org Interfacial tension is the energy required to create an interface; by lowering this energy, Sorbitan diisooctadecanoate reduces the energy input needed to break down the dispersed phase into small droplets and stabilizes the resulting increased interfacial area.

Gibbs Free Energy (ΔG°): A negative value indicates a spontaneous adsorption process.

Enthalpy (ΔH°): A negative value indicates that adsorption is an exothermic process.

Entropy (ΔS°): A positive value, driven by the hydrophobic effect, indicates increased disorder in the system as water molecules are released from around the lipophilic tails. nih.gov

Dynamic interfacial tension refers to the change in interfacial tension over time as surfactant molecules diffuse from the bulk phase and adsorb at a newly created interface. The rate at which Sorbitan diisooctadecanoate can lower the IFT is crucial for emulsification, which is often a rapid process. ecotech1.com

The process is governed by the diffusion of surfactant molecules to the subsurface layer, followed by their adsorption and orientation at the interface. The relatively large molecular size of Sorbitan diisooctadecanoate may result in a slower diffusion rate compared to smaller surfactants. However, its high lipophilicity ensures strong and effective adsorption once it reaches the interface. The dynamic behavior typically shows a rapid initial drop in IFT, followed by a slower, more gradual decrease as the interface becomes more crowded and approaches equilibrium. The ability of a surfactant to quickly reduce IFT is a key factor in its efficiency at creating fine emulsions during homogenization. ecotech1.com

Formation and Stabilization of Emulsion Systems with Sorbitan Diisooctadecanoate

Sorbitan diisooctadecanoate is a highly effective stabilizer for W/O emulsions. Its function extends beyond simply lowering the IFT. atformulation.com Once adsorbed at the interface, the surfactant molecules form a protective film around the dispersed water droplets.

The stabilization mechanism is primarily steric hindrance. The bulky, branched isostearate tails project from the droplet surface into the continuous oil phase. When two droplets approach each other, these lipophilic chains begin to overlap and interact. This interaction creates a repulsive force that prevents the droplets from making direct contact and coalescing. The branched nature of the chains enhances this effect by creating a thicker, more disordered, and more effective steric barrier compared to the more compact films formed by linear-chain surfactants. This leads to the formation of stable emulsions with a uniform, fine droplet size. atformulation.comresearchgate.net This robust interfacial film provides long-term stability against coalescence, ensuring the integrity of the emulsion over time.

Mechanisms of Water-in-Oil Emulsion Formation

Sorbitan Diisooctadecanoate is primarily utilized as a water-in-oil (W/O) emulsifier due to its lipophilic nature, which is quantified by a low Hydrophile-Lipophile Balance (HLB) value, typically in the range of 2 to 6 google.com. The formation of a W/O emulsion involves the dispersion of water droplets within a continuous oil phase. The mechanism relies on the ability of the surfactant to reduce the interfacial tension between the two immiscible liquids, oil and water cosmileeurope.eu.

Table 1: Properties of Sorbitan Diisooctadecanoate Relevant to Emulsification

| Property | Value/Description | Relevance to W/O Emulsion Formation |

| Chemical Type | Nonionic Surfactant | Lack of charge prevents interactions with electrolytes, providing stability over a wide pH range cir-safety.org. |

| HLB Value | Low (typically 2-6) | Indicates preferential solubility in oil, making it effective for stabilizing water droplets in an oil phase google.com. |

| Key Function | Emulsifying Agent | Reduces interfacial tension between oil and water, facilitating the formation of finely dispersed mixtures cosmileeurope.eu. |

| Molecular Structure | Sorbitan head with two isostearic acid tails | The bulky, lipophilic tails anchor in the oil phase, creating a protective layer around water droplets cir-safety.org. |

Stabilization of Oil-in-Water Emulsions Through Co-emulsification

While its primary role is in W/O emulsions, Sorbitan Diisooctadecanoate can also function effectively as a co-emulsifier in oil-in-water (O/W) systems nih.gov. In O/W emulsions, oil droplets are dispersed in a continuous aqueous phase. Such systems are typically stabilized by high-HLB, hydrophilic emulsifiers. However, the addition of a low-HLB co-emulsifier like Sorbitan Diisooctadecanoate can significantly enhance stability.

The mechanism involves the formation of a more complex and robust interfacial film. When used in conjunction with a high-HLB primary emulsifier, Sorbitan Diisooctadecanoate molecules intercalate into the interfacial layer. This creates a more condensed, mechanically stronger film around the oil droplets. This mixed emulsifier system can lead to the formation of liquid crystal/gel networks in the continuous phase, which increases viscosity and provides a barrier to droplet coalescence, thereby improving long-term emulsion stability google.com.

Role in Interfacial Film Formation and Stabilization

The behavior of Sorbitan Diisooctadecanoate at the oil-water interface is central to its function as an emulsifier. It forms a distinct monolayer that imparts specific rheological properties to the interface, which are critical for emulsion stability.

Interfacial Rheology of Sorbitan Diisooctadecanoate Monolayers

Specific studies detailing the interfacial rheology of Sorbitan Diisooctadecanoate monolayers were not identified in the search results. However, the principles can be understood from research on similar sorbitan esters, such as sorbitan tristearate nih.gov. The rheology of an interfacial film—its response to deformation and stress—is a key indicator of its ability to stabilize an emulsion.

Interfacial films formed by sorbitan esters typically exhibit viscoelastic properties. This means they have both solid-like (elastic) and liquid-like (viscous) characteristics.

Elasticity allows the film to resist deformation and store energy, which is crucial for preventing droplet coalescence under mechanical stress.

Viscosity relates to the film's resistance to flow, which helps to dampen thermal fluctuations and slow down the drainage of the liquid between approaching droplets.

The formation of a viscoelastic monolayer by Sorbitan Diisooctadecanoate at the interface provides a mechanical barrier that protects droplets from rupture and coalescence, thus ensuring the kinetic stability of the emulsion.

Interactions with Co-surfactants and Polymers at Interfaces

The stability of emulsions containing Sorbitan Diisooctadecanoate is often enhanced by the presence of other surface-active molecules like co-surfactants and polymers acs.org.

Interactions with Co-surfactants: As mentioned in section 3.3.2, combining low-HLB Sorbitan Diisooctadecanoate with a high-HLB co-surfactant creates a more stable mixed monolayer at the O/W interface. The different molecular geometries and packing efficiencies of the two surfactants can reduce the average area per molecule, leading to a stronger, more condensed interfacial film that is more resistant to rupture google.comgoogle.com.

Interactions with Polymers: Polymers can adsorb to the interface or exist in the continuous phase, contributing to stability through several mechanisms. When polymers adsorb to the surfactant-laden interface, they can form a thick, protective layer. This layer provides a powerful steric stabilization effect, creating a physical barrier that prevents droplets from getting close enough to coalesce. In the continuous phase, water-soluble polymers can increase viscosity, slowing down droplet movement and creaming. The interactions between polymers and surfactants like Sorbitan Diisooctadecanoate can lead to the formation of complex association structures that modify the interfacial properties and bulk rheology of the emulsion acs.org.

Impact on Fat Destabilization and Crystallization in Food Emulsions

While Sorbitan Diisooctadecanoate is more commonly referenced in cosmetic and pharmaceutical applications, the principles of its impact on fat crystallization can be inferred from studies on other sorbitan esters in food systems. Lipophilic emulsifiers play a critical role in controlling fat crystallization processes in food emulsions like ice cream, margarine, and shortenings.

The primary functions of emulsifiers in this context are to act as fat crystal modifiers and to control the state of fat aggregation.

Modification of Fat Crystallization: Emulsifiers can influence the nucleation and growth of fat crystals. By adsorbing onto the surface of nascent crystals, they can alter the crystal habit (shape and size) and the polymorphic form (the specific crystal lattice arrangement). For instance, some emulsifiers promote the formation of smaller, more numerous fat crystals, which can contribute to a desirable texture and mouthfeel.

Controlled Fat Destabilization: In some food products, such as ice cream, a degree of controlled fat destabilization is necessary. Emulsifiers can displace proteins from the surface of fat globules, making the globules more susceptible to coalescence when subjected to shear and freezing. This partial coalescence creates a network of agglomerated fat that helps to trap air, providing structure and contributing to properties like dryness and slow meltdown.

While specific data on Sorbitan Diisooctadecanoate in food fat systems is limited in the provided results, its lipophilic character suggests it would interact strongly with the triacylglycerols in a fat phase, potentially influencing crystal packing and the stability of the fat globule interface.

Interfacial Phenomena and Physicochemical Behavior of Sorbitan Diisooctadecanoate in Complex Systems

Adsorption Behavior at Various Interfaces (Liquid-Air, Liquid-Liquid, Solid-Air)

Sorbitan (B8754009) diisooctadecanoate, as a non-ionic surfactant, exhibits significant activity at interfaces, which are the boundaries between two immiscible phases (e.g., liquid-air, liquid-liquid). uomustansiriyah.edu.iq The behavior of molecules at an interface differs substantially from their behavior in the bulk of a phase. uomustansiriyah.edu.iq At a liquid-air interface, molecules in the bulk liquid are subjected to equal, attractive cohesive forces from all directions. In contrast, molecules at the surface experience an inward pull toward the bulk, creating a phenomenon known as surface tension. uomustansiriyah.edu.iq Surfactants like Sorbitan diisooctadecanoate preferentially adsorb at these interfaces, altering the interfacial properties.

Conversely, negative adsorption describes the phenomenon where the concentration of a solute is lower at the interface than in the bulk phase. This typically occurs with highly soluble substances like inorganic electrolytes in aqueous solutions, where the ions tend to remain surrounded by water molecules in the bulk rather than moving to the less polar interface. For Sorbitan diisooctadecanoate, positive adsorption is the dominant and functional behavior at oil-water, air-water, and solid-air interfaces.

A surface pressure-area (π-A) isotherm is a fundamental measurement used to characterize a monolayer of an insoluble surfactant, such as Sorbitan diisooctadecanoate, at a liquid-air interface. biolinscientific.com The isotherm plots the surface pressure (π) against the area available per molecule (A) at a constant temperature. biolinscientific.com Surface pressure is defined as the reduction in surface tension caused by the presence of the monolayer (π = γ₀ - γ, where γ₀ is the surface tension of the pure subphase and γ is the surface tension with the monolayer). nih.gov

Gas (G) Phase: At large areas per molecule, the surfactant molecules are far apart and behave like a two-dimensional gas with minimal interaction, resulting in low surface pressure. biolinscientific.com

Liquid-Expanded (LE) Phase: As the available area is reduced, the molecules begin to interact, and the surface pressure rises. The alkyl chains are disordered.

Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more ordered arrangement, leading to a steeper increase in surface pressure. nih.gov

Solid (S) Phase: In this highly compressed state, the molecules are tightly packed in a quasi-crystalline arrangement. biolinscientific.com

Collapse: If compression continues beyond the solid phase, the monolayer buckles and collapses into a three-dimensional structure, indicated by a plateau or drop in surface pressure. biolinscientific.com

Studies on sorbitan monoesters have shown that increasing the length of the saturated hydrocarbon chain increases the collapse pressure and the molecular area at the water-air interface. researchgate.net The presence of unsaturation, as seen in sorbitan monooleate, leads to a lower collapse pressure and a larger molecular area compared to its saturated equivalent, sorbitan monostearate. researchgate.net Given its two bulky isooctadecanoate chains, Sorbitan diisooctadecanoate would be expected to occupy a significant molecular area and form a stable, condensed film upon compression.

Micellization and Self-Assembly Characteristics of Sorbitan Diisooctadecanoate

Above a specific concentration in a solution, known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into organized aggregates called micelles. wikipedia.org This process is an alternative mechanism to reduce the system's free energy by sequestering the hydrophobic tails from the solvent. wikipedia.org Below the CMC, surfactants exist primarily as individual molecules (monomers) and tend to adsorb at interfaces, causing a sharp decrease in surface tension as concentration increases. wikipedia.org At and above the CMC, the surface tension remains relatively constant because any additional surfactant molecules form new micelles rather than crowding the interface further. wikipedia.org

The CMC is a crucial parameter indicating a surfactant's efficiency. The value depends on factors like temperature, pressure, and the presence of other substances in the medium. wikipedia.org While the precise CMC for Sorbitan diisooctadecanoate is not specified in the available literature, data for other sorbitan esters in various solvents highlight the influence of molecular structure and the surrounding medium. osti.govnih.gov For instance, in non-aqueous solvents, the CMC of sorbitan monopalmitate and sorbitan monooleate has been determined, showing variation with the solvent's nature (aromatic vs. aliphatic). osti.gov Studies at the water-oil interface show that CMC values are influenced by the chain length of both the surfactant and the oil phase. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Various Surfactants

Note: This table provides CMC values for common surfactants to offer context for the typical concentration range at which micellization occurs. Data is approximate and can vary with conditions. alfa-chemistry.com

The self-assembly of Sorbitan diisooctadecanoate leads to the formation of distinct supramolecular structures depending on the nature of the solvent.

In aqueous media , surfactants form micelles where the hydrophobic tails are oriented inward, creating an oily core, while the hydrophilic sorbitan heads form the outer shell, interfacing with the water. This arrangement is driven by the hydrophobic effect. These structures can solubilize non-polar substances within their core.

In non-aqueous, non-polar media (like oils and hydrocarbons), the self-assembly process is inverted. The surfactant molecules form "reverse micelles" or "inverse micelles." In this configuration, the hydrophilic sorbitan heads cluster together to form a polar inner core, minimizing their unfavorable contact with the non-polar solvent. The hydrophobic diisooctadecanoate chains are oriented outward into the surrounding oil phase. This structure allows for the solubilization of small amounts of water or other polar substances within the non-polar medium. The formation of these complex, self-assembled structures is fundamental to the function of Sorbitan diisooctadecanoate as an emulsifier in water-in-oil (W/O) systems. mdpi.com

Influence on Rheological Properties of Formulations Containing Sorbitan Diisooctadecanoate

Rheology is the study of the flow and deformation of matter. The inclusion of Sorbitan diisooctadecanoate can significantly modify the rheological properties of formulations such as creams, lotions, and oleogels. csic.eshelsinki.fi These changes are often linked to the interfacial films and the colloidal structures (like micelles or liquid crystals) that the surfactant forms within the system.

Research on formulations containing sorbitan esters has demonstrated several key rheological impacts:

Viscoelasticity: Formulations often exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This is crucial for the texture and stability of semi-solid products. researchgate.netnih.gov

Shear-Thinning (Pseudoplastic) Behavior: Many emulsions containing sorbitan esters show pseudoplastic flow, where viscosity decreases as the applied shear rate increases. researchgate.netresearchgate.net This is a desirable property for topical products, as it means the product is thick in the container but spreads easily upon application.

Influence of Molecular Structure: The structure of the surfactant plays a critical role. Studies on sorbitan monoesters show that an increase in the length of the saturated hydrocarbon chain tends to increase the elastic nature of the cream. helsinki.fi Conversely, the presence of a double bond in the hydrocarbon chain can decrease this elasticity. helsinki.firesearchgate.net

Effect of Concentration: Increasing the concentration of the sorbitan ester surfactant generally leads to a more elastic and viscous formulation, due to more densely packed interfacial films and a higher volume of the dispersed phase. helsinki.firesearchgate.net

In oleogels, sorbitan monostearate has been shown to act as an organogelator, creating networks that structure vegetable oils. csic.es The rheological behavior and mechanical stability of these gels are highly dependent on the type of oil and the concentration of the surfactant. csic.es It is expected that Sorbitan diisooctadecanoate, with its two long alkyl chains, would be an effective structurant, contributing significantly to the viscosity and solid-like character of oil-based formulations.

Viscoelastic Behavior of Sorbitan Diisooctadecanoate-Containing Gels and Creams

The incorporation of sorbitan esters into semi-solid systems like gels and creams is fundamental to achieving desired textural and stability characteristics. These surfactants contribute to the formation of a structured internal phase, which imparts both viscous (liquid-like) and elastic (solid-like) properties to the material. This viscoelastic behavior is crucial for product performance, affecting everything from mouthfeel in food products to spreadability in topical creams.

The elasticity in these systems often arises from the networked structure of emulsified droplets, gelled continuous phases, or crystalline fat networks. Sorbitan esters, positioned at the oil-water or solid-liquid interface, mediate the interactions between these structural elements. Research on various sorbitan monoesters in simple cream formulations demonstrates a clear relationship between the chemical structure of the surfactant's alkyl chain and the resulting elasticity of the cream. nih.gov Longer or more saturated alkyl chains tend to increase the elastic character of the cream. nih.gov For instance, creams formulated with sorbitan monostearate (C18) exhibit greater elasticity than those with sorbitan monolaurate (C12). nih.govresearchgate.net This suggests that the two long, albeit branched, isooctadecanoyl chains of sorbitan diisooctadecanoate would be highly effective at forming a resilient interfacial film, contributing significantly to the elastic modulus (G') of a gel or cream. The branched nature of the chains may introduce steric hindrance that could create a less ordered but still robust network, potentially resulting in a highly elastic and stable system.

Table 1: Influence of Sorbitan Ester Structure on Cream Elasticity This table is based on findings for sorbitan monoesters and includes a projected behavior for sorbitan diisooctadecanoate based on chemical principles.

| Sorbitan Ester | Fatty Acid Chain | Key Structural Feature | Observed/Projected Effect on Elasticity |

| Sorbitan Monolaurate | Lauric (C12:0) | Short, saturated | Forms less elastic creams |

| Sorbitan Monopalmitate | Palmitic (C16:0) | Medium-length, saturated | Forms moderately elastic creams |

| Sorbitan Monostearate | Stearic (C18:0) | Long, saturated | Forms highly elastic creams nih.gov |

| Sorbitan Monooleate | Oleic (C18:1) | Long, unsaturated (cis) | Forms less elastic creams due to chain kink nih.gov |

| Sorbitan Diisooctadecanoate | Isostearic (C18:0) | Two long, branched chains | Projected to form highly elastic and stable systems |

Shear-Thinning Properties and Thixotropy in Emulsified Systems

Emulsions stabilized with sorbitan esters typically exhibit non-Newtonian flow behavior, most commonly shear-thinning (or pseudoplasticity). researchgate.net Shear-thinning is characterized by a decrease in viscosity as the applied shear rate increases. wikipedia.orgresearchgate.net This property is highly desirable in many applications; for example, a cream should be thick in its container but flow easily upon application to the skin. This behavior is attributed to the alignment and deformation of the emulsion's internal structure (e.g., flocculated droplets or polymer networks) in the direction of flow, which reduces resistance. wikipedia.org

In addition to shear-thinning, these systems can also display thixotropy, which is a time-dependent decrease in viscosity under shear. sci-hub.boxdavidpublisher.com A thixotropic fluid, after shearing is stopped, will gradually recover its initial viscosity over a period of time. wikipedia.org This phenomenon is due to the finite time required for the internal structure, disrupted by shear, to rebuild itself through Brownian motion and intermolecular interactions. Emulsions stabilized with sorbitan stearate (B1226849) have been noted to exhibit this behavior. researchgate.net The presence of sorbitan diisooctadecanoate at the droplet interface would mediate these structural breakdown and recovery processes, influencing both the extent of shear-thinning and the timescale of thixotropic recovery.

Table 2: Representative Shear-Thinning Behavior in a Sorbitan Ester-Stabilized Emulsion

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Structural State |

| 0.1 | 50.0 | At rest; highly structured, flocculated network |

| 1.0 | 25.0 | Gentle flow; network begins to deform and align |

| 10.0 | 8.0 | Moderate flow; significant droplet alignment |

| 100.0 | 1.5 | High shear; structure is largely broken down |

Interactions with Lipid Phases and Crystallization Control

In lipid-based systems, such as shortenings, margarines, and solid lipid nanoparticles, sorbitan esters act as crucial crystallization modifiers. nih.gov They can influence the onset of crystallization, the size and shape of fat crystals, and the specific polymorphic form the fat adopts. These effects are critical for determining the final product's texture, stability, and melting properties.

Heterogeneous Nucleation and Seeding Effects

Fat crystallization begins with nucleation, the formation of initial, stable crystalline nuclei from the melt. nih.gov This process can be homogeneous (occurring spontaneously in the pure lipid) or heterogeneous (catalyzed by the presence of impurities or foreign surfaces). nih.gov Because of their structural similarity to triacylglycerols (TAGs), solid sorbitan esters can act as sites for heterogeneous nucleation. semanticscholar.org By providing a template for crystallization, they lower the energy barrier for nucleation, allowing crystallization to occur faster and at higher temperatures (i.e., at lower supercooling). nih.gov

Solid-state surfactants like sorbitan tristearate and monostearate have been shown to accelerate the early stages of cocoa butter solidification through this seeding mechanism. researchgate.netnih.gov It is expected that sorbitan diisooctadecanoate, particularly if solidified, would act similarly, promoting the nucleation of fats with which it has structural compatibility.

Table 3: Effect of Sorbitan Esters on the Crystallization Onset of a Model Fat System Data is illustrative of trends reported in the literature for various fats like cocoa butter and palm oil.

| System | Crystallization Onset Temperature (°C) | Effect | Probable Mechanism |

| Control (Pure Fat) | 20.5 | - | Homogeneous Nucleation |

| Fat + 1% Sorbitan Monostearate | 22.8 | Acceleration researchgate.netnih.gov | Heterogeneous Nucleation |

| Fat + 1% Sorbitan Tristearate | 23.5 | Strong Acceleration nih.govtandfonline.com | Heterogeneous Nucleation |

| Fat + 1% Sorbitan Monooleate | 19.7 | Retardation researchgate.netnih.gov | Disruption of crystal packing |

Co-crystallization Phenomena with Triacylglycerols and Waxes

Beyond acting as nucleation sites, sorbitan esters can become incorporated into the growing crystal lattice of TAGs or waxes, a phenomenon known as co-crystallization. semanticscholar.orgresearchgate.net This occurs when the fatty acid chains of the sorbitan ester are structurally compatible with the crystallizing lipid, allowing them to fit into the crystal structure. Solid-state sorbitan esters with saturated fatty acids (like stearic or palmitic) readily co-crystallize with the high-melting TAGs in fats like cocoa butter and palm oil. researchgate.nettandfonline.com

Modulation of Polymorphic Transitions in Solid Lipid Matrices

Triacylglycerols are polymorphic, meaning they can crystallize into several different crystal structures (e.g., α, β', and β) with distinct melting points and stabilities. nih.gov The transition from a less stable form (metastable) to a more stable one is a common cause of undesirable changes in fat-based products, such as the formation of fat bloom on chocolate, which is linked to the transition to the most stable β form. usu.edu

Sorbitan esters are well-known for their ability to modulate these polymorphic transitions. By being incorporated into the crystal lattice, they can introduce imperfections that hinder the molecular rearrangements required for a phase transition. usu.edu Sorbitan monostearate, for example, is used in confectionery fats to retard the transition of cocoa butter from the desirable β' form to the β form, thus delaying fat bloom. usu.edu Similarly, sorbitan tristearate is effective at stabilizing the β′ polymorph in margarines. tandfonline.com The presence of sorbitan diisooctadecanoate within a solid lipid matrix would be expected to interfere with polymorphic transformations, potentially stabilizing a desired metastable form and enhancing the physical stability of the product over its shelf life.

Table 4: Effect of Sorbitan Esters on Polymorphic Stability of Fats

| Fat System | Additive (Sorbitan Ester) | Observed Polymorphic Effect | Reference |

| Cocoa Butter | Sorbitan Monostearate | Retards transition to stable β form, delaying bloom | usu.edu |

| Margarine / Spreads | Sorbitan Tristearate | Stabilizes the desired β' crystal form | tandfonline.com |

| Palm Oil | Sorbitan Tristearate | Induces crystallization via heterogeneous nucleation | tandfonline.com |

| Mango Butter | Sorbitan Monopalmitate | Promoted crystallization in stable β' and β states |

Role in Advanced Formulation Science and Material Systems

Performance in Pharmaceutical Excipient Systems

As a pharmaceutical excipient, Sorbitan (B8754009) diisooctadecanoate is valued for its ability to stabilize complex formulations and enhance the delivery of active pharmaceutical ingredients (APIs). mdpi.com Excipients like sorbitan esters are inactive ingredients that can improve the stability, solubility, and processability of pharmaceutical preparations. mdpi.commatangiindustries.com

Sorbitan diisooctadecanoate is integral to formulating drug delivery systems for poorly water-soluble drugs, particularly within Self-Emulsifying Drug Delivery Systems (SEDDS). epa.gov SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract. epa.govshreechem.in This spontaneous emulsification enhances the solubilization and absorption of lipophilic drugs. epa.govgoogle.com

The function of sorbitan esters like diisooctadecanoate is crucial in these platforms. pcc.eu With a low Hydrophile-Lipophile Balance (HLB), they promote the formation of stable water-in-oil (w/o) emulsions when used alone or can be combined with high-HLB surfactants (like polysorbates) to create oil-in-water (o/w) emulsions. mdpi.com This versatility allows formulators to precisely control the emulsion characteristics. The surfactant reduces the interfacial tension between the oil and water phases, facilitating the dispersion of the oil phase, which carries the dissolved drug, into fine droplets. google.com This increases the surface area for drug release and absorption. shreechem.inatamanchemicals.com

Table 1: Typical Components of a Self-Emulsifying Drug Delivery System (SEDDS)

| Component | Example(s) | Function in the System |

| Oil Phase | Capryol 90, Natural Oils | To solubilize the lipophilic drug. |

| Surfactant | Sorbitan Esters (e.g., Sorbitan diisooctadecanoate), Polysorbates (e.g., Tween 80) | To reduce interfacial tension and form a stable emulsion. pcc.eu |

| Co-surfactant / Co-solvent | Propylene Glycol, Polyethylene Glycol (PEG) | To improve drug solubilization and assist the surfactant in the emulsification process. google.com |

In topical and dermatological formulations, sorbitan esters are widely used as emulsifying agents to create stable creams, lotions, and ointments. mdpi.com Sorbitan diisooctadecanoate, being a lipophilic surfactant, is particularly effective in producing stable water-in-oil (w/o) emulsions. mdpi.com These emulsions are often preferred for their occlusive properties, which can enhance skin hydration and improve the penetration of active ingredients.

Research on formulations containing sorbitan esters has demonstrated their ability to improve the skin barrier function. researchgate.net The rheological characterization of these preparations shows a viscoelastic, gel-like behavior, which is desirable for topical applications, providing appropriate consistency and feel. researchgate.net The use of sorbitan esters ensures that active ingredients remain uniformly dispersed within the vehicle, which is critical for consistent therapeutic efficacy. google.com

Integration into Polymer-Based Formulations

Sorbitan diisooctadecanoate is utilized as a functional additive in various polymer systems, where it can modify physical properties and improve processing. Its applications range from plastics manufacturing to emulsion polymerization. cnchemsino.com

In some polymer systems, sorbitan esters can function as plasticizers or lubricants, reducing the viscosity of the formulation during processing. This effect is due to the surfactant's ability to reduce friction and disrupt polymer chain entanglements, which can lower the energy required for processing. atamanchemicals.com Conversely, in other systems, strong interactions between the surfactant and polymer can lead to the formation of complexes that increase the viscosity and structure of the fluid. atamanchemicals.com

Sorbitan diisooctadecanoate serves as an effective dispersing and coupling agent in polymer blends and composites. cnchemsino.com One key application is in the dispersion of pigments and fillers within a polymer matrix. pcc.eu A patent describes the use of sorbitan esters to treat monoazo pigments, which significantly improves their color strength and dispersibility in plastics. pcc.eu The surfactant coats the pigment particles, reducing their tendency to agglomerate and promoting a more uniform distribution throughout the polymer.

This function enhances the compatibility between otherwise immiscible components. Sorbitan esters are also used as anti-fogging agents in plastic films, such as those made from Polyvinylchloride (PVC), EVA, and Polyethylene (PE). They migrate to the surface of the film and alter the surface tension, causing water to form a transparent sheet rather than opaque droplets.

Table 2: Functions of Sorbitan Esters in Polymer Formulations

| Function | Polymer System(s) | Mechanism of Action |

| Dispersing Agent | Pigmented Plastics | Coats pigment particles to prevent agglomeration and improve color uniformity. pcc.eu |

| Emulsifier | Emulsion Polymerization | Stabilizes monomer droplets during the polymerization process. cnchemsino.com |

| Anti-Fogging Agent | PVC, PE, EVA Films | Migrates to the film surface to modify surface tension and prevent fogging. |

| Plasticizer / Lubricant | PVC, Textiles | Reduces internal friction between polymer chains, increasing flexibility and aiding processing. |

Application in Specialty Chemical Formulations

Beyond pharmaceuticals and plastics, Sorbitan diisooctadecanoate is a component in a wide array of specialty chemical formulations, valued for its emulsifying, stabilizing, and lubricating properties. google.com

Its use is prominent in the personal care and cosmetics industry. It is found in lotions, creams, and makeup, where it functions as a w/o emulsifier and stabilizer, preventing the separation of oil and water-based ingredients. cnchemsino.com This ensures the product remains smooth, uniform, and stable throughout its shelf life. matangiindustries.com

In industrial applications, sorbitan esters are used as lubricants for textile fibers, corrosion inhibitors, and as emulsifiers in metalworking fluids and emulsion explosives. cnchemsino.com The compound is also found in consumer products such as automotive waxes, where it helps to create a stable emulsion of waxes, solvents, and water.

Table 3: Selected Applications of Sorbitan Diisooctadecanoate in Specialty Formulations

| Industry | Product Type | Primary Function |

| Cosmetics & Personal Care | Lotions, Creams, Foundations | Emulsifier, Stabilizer, Texture Modifier. |

| Automotive Care | Car Waxes / Polishes | Emulsifier for waxes and solvents. |

| Textiles | Fiber Finishing | Lubricant, Softener, Antistatic Agent. |

| Industrial | Metalworking Fluids, Explosives | Emulsifier, Corrosion Inhibitor. cnchemsino.com |

Role in Lubricant and Industrial Emulsions

Sorbitan, diisooctadecanoate, and related sorbitan esters are integral components in the formulation of industrial lubricants and emulsions, where they function primarily as nonionic surfactants. matangiindustries.comwikipedia.org Their amphiphilic nature, possessing both a hydrophilic sorbitan head and lipophilic fatty acid tails, allows them to reduce interfacial tension between immiscible liquids like oil and water. matangiindustries.com This property is crucial for creating and stabilizing emulsions in a variety of industrial applications, including metalworking fluids, textile manufacturing, and paints. shreechem.inconnectionchemical.com

In the context of lubricants, particularly environmentally friendly and high-performance formulations, sorbitan esters serve multiple functions. They act as emulsifiers to create stable oil-in-water or water-in-oil emulsions, which is essential for products like cutting fluids and coolants used in metalworking. connectionchemical.comzslubes.com The stability of these emulsions ensures consistent performance, providing both lubrication and cooling to the workpiece and tool. matangiindustries.com Furthermore, certain sorbitan esters contribute to lubricity, forming a protective film that reduces friction and wear between moving parts. matangiindustries.com Research into oleogels for lubricating applications has shown that sorbitan esters can act as organogelators, structuring vegetable oils into biodegradable alternatives to traditional lubricating greases. researchgate.net

The performance of sorbitan esters in these applications is influenced by the specific fatty acid used and the degree of esterification. shreechem.in For instance, a patented lubricant composition for metalworking utilizes a combination of non-alkoxylated and alkoxylated sorbitan triesters to achieve emulsions with good stability and anti-foaming properties while maintaining high lubricity. google.com This demonstrates their role in developing sophisticated fluid systems tailored for demanding industrial processes. matangiindustries.com

Table 1: Functions of Sorbitan, diisooctadecanoate in Industrial Applications

| Function | Application Area | Mechanism of Action | References |

|---|---|---|---|

| Emulsifier | Metalworking Fluids, Industrial Oils, Textile Processing | Reduces interfacial tension between oil and water to form stable emulsions. | connectionchemical.comzslubes.comatamanchemicals.com |

| Lubricity Additive | Environmentally Friendly Lubricants, Metalworking Fluids | Forms a protective film on surfaces to reduce friction and wear. | zslubes.commatangiindustries.com |

| Stabilizer | Industrial Emulsions, Creams, Ointments | Prevents the coalescence of dispersed droplets, ensuring long-term product integrity. | wikipedia.orgshreechem.inmatangiindustries.com |

| Corrosion Inhibitor | Metalworking Fluids | Provides a protective barrier on metal surfaces. | matangiindustries.com |

| Dispersant/Wetting Agent | Paints, Pigments, Textile Manufacturing | Facilitates the even distribution of solid particles or liquids within a medium. | matangiindustries.comconnectionchemical.com |

| Organogelator | Biodegradable Lubricating Greases | Forms a three-dimensional network that structures liquid oil into a semi-solid gel. | researchgate.net |

Structuring Agent in Cosmetic and Food Products

In the cosmetic and food industries, Sorbitan, diisooctadecanoate and its related esters are valued for their ability to modify texture and stabilize formulations. connectionchemical.com Their primary role is as a surfactant and emulsifying agent, enabling the creation of stable and finely dispersed mixtures of oil and water. cosmileeurope.eunih.gov

In the food industry, sorbitan esters function as emulsifiers and stabilizers in products like baked goods, margarine, ice cream, and sauces. shreechem.incnadditives.com They are instrumental in structuring these products by controlling fat crystallization and stabilizing the emulsion, which affects texture, mouthfeel, and shelf life. matangiindustries.comcnadditives.com A significant application is in the development of "oleogels," which are structured oils that can serve as healthier alternatives to solid fats like trans fats or saturated fats. nih.govmdpi.com Sorbitan esters, as oleogelators, help form a crystalline network that entraps liquid vegetable oil, transforming it into a semi-solid with properties similar to solid fats. mdpi.commdpi.com This technology allows for the reduction of unhealthy fats in food products without compromising their desirable textural and sensory properties. nih.govnih.gov

Table 2: Role of Sorbitan, diisooctadecanoate as a Structuring Agent

| Industry | Product Examples | Primary Function | Research Findings | References |

|---|---|---|---|---|

| Cosmetics | Creams, Lotions, Foundations, Lipsticks | Emulsifier, Texture Modifier | Creates stable oil-in-water emulsions; improves pigment dispersion and product feel. | wikipedia.orgspecialchem.comlearncanyon.com |

| Skin Care, Makeup | Stabilizer | Ensures homogeneity and consistent application of cosmetic products. | cosmileeurope.eucosmeticsinfo.org | |

| Food | Margarine, Baked Goods, Ice Cream, Spreads | Emulsifier, Stabilizer | Improves texture, softness, and shelf life by stabilizing oil/water mixtures. | matangiindustries.comcnadditives.comnih.gov |

| Healthier Food Formulations | Oleogelator | Structures liquid oils into semi-solid fats, enabling the replacement of saturated and trans fats. | nih.govmdpi.comnih.gov |

Advanced Analytical and Spectroscopic Characterization of Sorbitan Diisooctadecanoate

Chromatographic Techniques for Compositional Analysis

Chromatographic methods are indispensable for separating the various components within Sorbitan (B8754009) Diisooctadecanoate, which typically contains a mixture of mono-, di-, and triesters, as well as unreacted sorbitan and its anhydrides.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the ester distribution in sorbitan esters. researchgate.netsemanticscholar.org A common approach involves reversed-phase HPLC using a C18 or RP-18 column. researchgate.netsemanticscholar.orgzendy.io This method allows for the separation of mono-, di-, and triesters based on their differential partitioning between the stationary phase and a mobile phase, typically a mixture of isopropanol and water. semanticscholar.orgzendy.io The separation is achieved without the need for derivatization of the sample. semanticscholar.orgzendy.io

The distribution of these ester fractions is crucial for the functionality of the surfactant and can be quantified to ensure product consistency. researchgate.net By analyzing the peak areas corresponding to each ester group, the relative percentages of mono-, di-, and triesters can be determined.

Table 1: Illustrative HPLC Parameters for Sorbitan Diisooctadecanoate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (RP-18) |

| Mobile Phase | Isopropanol/Water Gradient |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Injection Volume | 20 µL |

This table represents typical starting conditions for the HPLC analysis of sorbitan esters and may require optimization.

Thin-Layer Chromatography with Flame-Ionization Detection (TLC-FID) offers a rapid and effective method for the analysis of organic compounds, including the components of Sorbitan Diisooctadecanoate. researchgate.netamanote.com This technique separates the sample on special quartz rods coated with a thin layer of silica gel or alumina (Chromarods). ses-analysesysteme.de After development in a suitable solvent system, the separated components on the rod are passed through a flame ionization detector. ses-analysesysteme.decloudfront.net

The FID ionizes the organic compounds, generating an electrical signal proportional to the amount of substance present. ses-analysesysteme.decloudfront.net This allows for the quantification of different classes of lipids and esters. researchgate.net TLC-FID is particularly advantageous for analyzing less volatile compounds that can be challenging for gas chromatography. researchgate.net For Sorbitan Diisooctadecanoate, this method can effectively separate and quantify the different ester fractions.

Table 2: Typical TLC-FID System Configuration for Sorbitan Ester Analysis

| Component | Specification |

|---|---|

| Stationary Phase | Silica Gel G coated Chromarods |

| Mobile Phase | Hexane:Diethyl Ether:Formic Acid (e.g., 80:20:2 v/v/v) |

| Detection | Flame Ionization Detector (FID) |

| Data Acquisition | Integration software to quantify peak areas |

The mobile phase composition is a critical parameter that needs to be optimized for the specific separation.

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of Sorbitan Diisooctadecanoate.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. researchgate.netnih.gov The FTIR spectrum of Sorbitan Diisooctadecanoate will exhibit characteristic absorption bands that confirm its chemical structure. The presence of ester functional groups is a key feature, which gives rise to strong absorption bands. researchgate.net

Table 3: Expected Characteristic FTIR Absorption Bands for Sorbitan Diisooctadecanoate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretching | Hydroxyl (-OH) |

| 2955-2850 | C-H Stretching | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O Stretching | Ester |

| ~1170 | C-O Stretching | Ester |

These values are approximate and can vary slightly based on the specific molecular environment.

The broad hydroxyl peak indicates the presence of unesterified hydroxyl groups on the sorbitan ring. The strong carbonyl and C-O stretching bands are definitive evidence of the ester linkages. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of Sorbitan Diisooctadecanoate, specific signals can be assigned to the protons of the sorbitan backbone, the fatty acid chains, and the ester groups. semanticscholar.org For instance, the protons adjacent to the ester carbonyl group (α-methylene protons) are typically observed at a distinct chemical shift. semanticscholar.org

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the ester groups, the carbons of the sorbitan ring, and the carbons of the isooctadecanoate chains.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons in Sorbitan Diisooctadecanoate

| Chemical Shift (δ, ppm) | Proton Assignment |

|---|---|

| ~0.8-0.9 | Terminal methyl (-CH₃) protons of the fatty acid chain |

| ~1.2-1.6 | Methylene (-CH₂-) protons of the fatty acid chain |

| ~2.3 | Methylene protons alpha to the ester carbonyl (-CH₂-COO-) |

| ~3.5-4.5 | Protons of the sorbitan ring |

Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and other factors.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.govmdpi.com For a complex mixture like Sorbitan Diisooctadecanoate, LC/MS can be used to separate the different ester components and then determine their individual molecular weights. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of analysis, as it minimizes fragmentation and allows for the determination of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the parent ions, providing valuable information about the structure of the molecule, such as the fatty acid composition and the points of esterification on the sorbitan ring. nih.gov

Table 5: Expected Molecular Ions in the Mass Spectrum of Sorbitan Diisooctadecanoate Components

| Component | Molecular Formula | Expected [M+Na]⁺ (m/z) |

|---|---|---|

| Sorbitan Monoisooctadecanoate | C₂₄H₄₆O₆ | 477.3192 |

| Sorbitan Diisooctadecanoate | C₄₂H₈₀O₇ | 727.5802 |

| Isosorbide (B1672297) Monoisooctadecanoate | C₂₄H₄₄O₅ | 435.3087 |

| Isosorbide Diisooctadecanoate | C₄₂H₇₈O₆ | 689.5696 |

The table shows the theoretical sodium adducts ([M+Na]⁺) which are commonly observed in ESI-MS. The presence of different isomers and degrees of esterification will result in a complex mass spectrum.

Thermal and X-ray Diffraction Analysis

Thermal and X-ray diffraction analyses are fundamental in characterizing the physicochemical properties of Sorbitan Diisooctadecanoate. These techniques elucidate the compound's thermal transitions and crystalline nature, which are pivotal for understanding its behavior in different formulations and under varying temperature conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Rheological Characterization Methodologies

The rheological properties of Sorbitan Diisooctadecanoate are critical for its application in emulsions and other complex fluids. Rheometry provides a detailed understanding of its flow and deformation behavior.

Oscillatory Shear Rheometry (SAOS) for Viscoelastic Properties